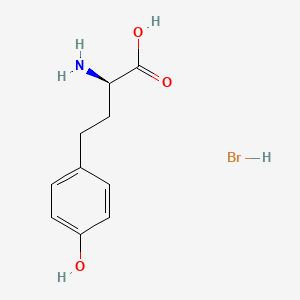

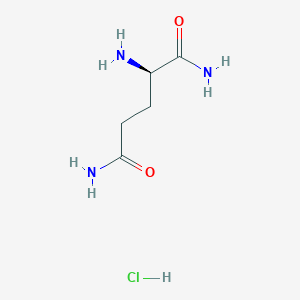

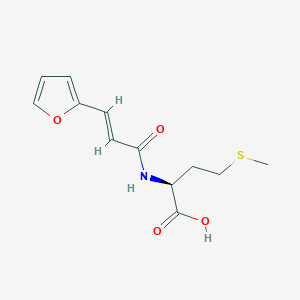

(S)-2-(3-(Furan-2-yl)acrylamido)-4-(methylthio)butanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

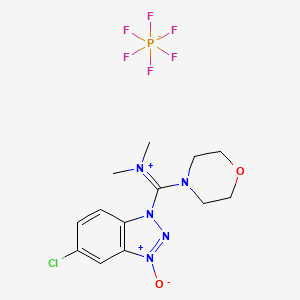

The compound contains several functional groups including an acrylamide, a furan ring, and a methylthio group. The furan ring is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . Acrylamide is a vinyl group compound that can participate in various chemical reactions, particularly polymerization . The methylthio group (-SCH3) is a sulfur-containing group that can contribute to the overall polarity and reactivity of the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and acrylamide group would likely contribute to the compound’s aromaticity and resonance stability .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The furan ring could undergo electrophilic aromatic substitution reactions, and the acrylamide group could participate in polymerization reactions .科学研究应用

Interface Modification for High-Efficient Perovskite Solar Cells

Specific Scientific Field

Materials Science and Photovoltaics

Summary

Perovskite solar cells (PSCs) have gained significant attention due to their high light absorption coefficient, adjustable energy band, and promising power conversion efficiencies (PCEs). However, defects on the surface and grain boundaries of polycrystalline perovskite films can hinder their performance. Interface modification is a crucial strategy to enhance PSC efficiency.

Experimental Procedure

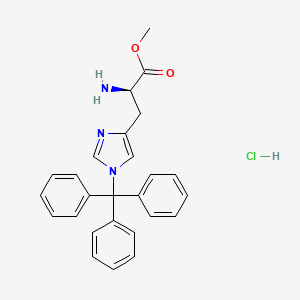

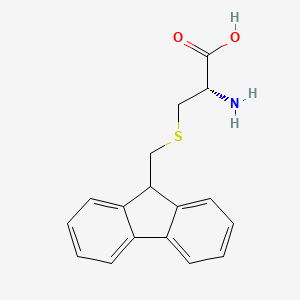

Researchers introduced a multi-functional amino acid molecule, Fmoc-Met-OH , into the anti-solvent solution during perovskite film formation. The goal was to delay perovskite crystallization and improve film quality. Fmoc-Met-OH interacts with uncoordinated metal cations in the perovskite, reducing surface trap states and inhibiting charge recombination.

Results

- The unpackaged modified devices exhibited good stability, retaining 65% of their initial efficiency after 220 hours of storage in air at 30% humidity .

Electronic Structure Modulation in Fenton Catalysis

Specific Scientific Field

Catalysis and Environmental Chemistry

Summary

Fenton catalysis involves the activation of hydrogen peroxide (H2O2) to generate hydroxyl radicals (•OH), which play a crucial role in oxidative processes. Modulating the electronic structure of active sites is essential for efficient Fenton catalysis.

Experimental Procedure

Researchers explored the use of Fmoc-Met-OH to modify iron sites in Fenton catalysts. By altering the electronic structure, they aimed to enhance H2O2 activation and •OH generation.

Results

While specific quantitative data were not provided in the referenced study, the modulation of iron sites using Fmoc-Met-OH showed promise for boosting Fenton catalysis and improving oxidative reactions .

Microalgae Lipid Composition and Applications

Specific Scientific Field

Biotechnology and Bioenergy

Summary

Microalgae lipids are diverse and offer various applications, including biofuel production, food additives, and aquaculture feed. Fatty acids (FAs) play a central role in lipid metabolism.

Experimental Procedure

Studies investigate the composition of microalgae lipids and their potential applications. FAs are studied in metabolic pathways related to lipid formation and conversion.

Results

The diversity of microalgae lipids allows for a wide range of applications. Researchers explore lipid profiles, FA content, and lipid classes to optimize various uses, including sustainable biofuels and nutritional supplements .

属性

IUPAC Name |

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-18-8-6-10(12(15)16)13-11(14)5-4-9-3-2-7-17-9/h2-5,7,10H,6,8H2,1H3,(H,13,14)(H,15,16)/b5-4+/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWWYXHMBWCPB-YEZKRMTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C=CC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FA-Met-OH | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。